molecular formula C15H11ClN4 B2738378 7-(4-Chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860611-34-3

7-(4-Chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B2738378
CAS No.: 860611-34-3
M. Wt: 282.73
InChI Key: OLQULCXTQSWWNL-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 7-(4-Chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile involves a microwave-mediated, catalyst-free synthesis. This method uses enaminonitriles and benzohydrazides in a tandem reaction. The process involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

The industrial production of this compound can be scaled up using the same microwave-mediated method. This approach is eco-friendly, additive-free, and demonstrates good functional group tolerance, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

7-(4-Chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(4-Chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. It acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2. These interactions disrupt various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is unique due to its specific structural features and the presence of the chlorophenyl group, which imparts distinct biological activities. Its ability to act as an inverse agonist and enzyme inhibitor sets it apart from other similar compounds .

Properties

IUPAC Name

7-(4-chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4/c1-2-14-18-15-13(9-17)12(7-8-20(15)19-14)10-3-5-11(16)6-4-10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQULCXTQSWWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=CC(=C(C2=N1)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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